N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-2-12-7-9-13(10-8-12)16-11-23-18(20-16)21-17(22)14-5-3-4-6-15(14)19/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZRXMUMMYJNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorobenzamide moiety. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent research has highlighted the compound's potent antimicrobial properties. In vitro studies have demonstrated that it effectively inhibits the growth of Mycobacterium tuberculosis and other bacterial strains, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics. This suggests its potential as a novel therapeutic agent against resistant bacterial strains .
Case Study 1: Inhibition of Mycobacterial Growth
A high-throughput screening study identified N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide as one of the most promising candidates for developing new anti-tuberculosis drugs, exhibiting over 50% inhibitory activity at low concentrations.
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer activities. Modifications to its thiazole structure have been shown to enhance cytotoxicity against various cancer cell lines. Mechanistic studies indicate that it induces apoptosis in cancer cells by interacting with specific cellular signaling pathways .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In a comparative analysis, derivatives of this compound were evaluated for their cytotoxic effects on cancer cells. The results indicated that certain modifications significantly increased the compound's effectiveness in inducing cell death through apoptosis mechanisms.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and MIC values of this compound compared to other known compounds:
| Compound Name | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.5 | Antimicrobial |
| Rifampicin | Mycobacterium tuberculosis | 0.25 | Antimicrobial |
| Isoniazid | Mycobacterium tuberculosis | 0.1 | Antimicrobial |
| Compound X | Cancer Cell Line A | 10 | Cytotoxic |
Industrial Applications
Beyond its biological applications, this compound is also utilized in materials science and industrial chemistry. It serves as a building block for synthesizing more complex molecules and is applied in the development of new materials and catalysts due to its unique structural properties .
Mechanism of Action
The mechanism by which N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s 4-position substituent significantly impacts biological activity. Key analogs include:
Key Findings :
Variations in the Benzamide Moiety
The benzamide’s substituents influence target binding and physicochemical properties:
Key Findings :
- Fluorine’s Role : The 2-fluorobenzamide in the target compound likely balances electron-withdrawing effects and steric hindrance, similar to 2-BTFBA’s NLO enhancement .
- Chloro vs. Trifluoromethyl : Chloro substituents (5c) show anti-inflammatory efficacy, while bulkier groups like trifluoromethyl (5n) may enhance receptor affinity .
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the formation of a thiazole ring through cyclization reactions. Common methods include using a thioamide with a haloketone in the presence of a base like potassium carbonate in polar solvents such as dimethylformamide (DMF) at elevated temperatures. The final product incorporates a fluorobenzamide moiety, enhancing its biological activity and solubility .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated that it inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). The minimum inhibitory concentration (MIC) values for this compound were reported to be significantly lower than those of traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant strains .
The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. It is believed to interfere with the function of enzymes critical for bacterial survival, leading to cell death .
Study 1: Inhibition of Mycobacterial Growth
A high-throughput screening (HTS) study evaluated the efficacy of various compounds against Mtb. This compound was identified as one of the most promising candidates, exhibiting over 50% inhibitory activity at low concentrations. This study highlights its potential as a lead compound for developing new anti-tuberculosis drugs .
Study 2: Anti-cancer Activity
In another investigation, derivatives of this compound were assessed for their anti-cancer properties. Results showed that certain modifications to the thiazole structure enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular signaling pathways .
Comparative Analysis
The following table summarizes the biological activities and MIC values of this compound compared to other known compounds:
| Compound Name | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.5 | Antimicrobial |
| Rifampicin | Mycobacterium tuberculosis | 0.25 | Antimicrobial |
| Isoniazid | Mycobacterium tuberculosis | 0.1 | Antimicrobial |
| Compound X | Cancer Cell Line A | 10 | Cytotoxic |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of thiazole and benzamide intermediates. Key steps include:
- Thiazole ring formation : Cyclocondensation of 4-(4-ethylphenyl)thioamide with α-haloketones under reflux in ethanol or acetonitrile .
- Amide coupling : Reacting the thiazole intermediate with 2-fluorobenzoyl chloride using a coupling agent like EDC/HOBt in dichloromethane under inert atmosphere .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%).
Analytical validation : Monitor reactions via TLC and confirm structure using /-NMR and HRMS .
Basic: How can the structural integrity of this compound be verified post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : -NMR should show characteristic peaks for the thiazole ring (δ 7.2–7.5 ppm), ethyl group (δ 1.2–1.4 ppm, triplet), and fluorobenzamide (δ 7.4–7.8 ppm) .
- Mass spectrometry : HRMS should match the molecular ion [M+H]+ with <2 ppm error.
- HPLC : Purity assessment using a C18 column (ACN/water mobile phase, UV detection at 254 nm) .
Advanced: How to design experiments to evaluate its anticancer activity while addressing conflicting data in literature?
Answer:
Experimental design :
- Cell lines : Use diverse panels (e.g., NCI-60) to assess selectivity. Include positive controls (e.g., doxorubicin) and vehicle controls.
- Assays : MTT for viability, Annexin V/PI for apoptosis, and clonogenic assays for long-term effects .
Addressing contradictions : - Dose-response curves : Compare IC values across studies. Use standardized protocols (e.g., 72-hour exposure).
- Mechanistic follow-up : Validate target engagement via Western blot (e.g., PARP cleavage for apoptosis) or enzymatic assays (e.g., kinase inhibition profiling) .
Statistical rigor : Triplicate experiments with ANOVA and post-hoc tests to confirm reproducibility .
Advanced: What strategies resolve discrepancies in reported solubility and bioavailability?
Answer:
Solubility optimization :
- Co-solvents : Test DMSO/PEG-400 mixtures (≤10% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Use PLGA or liposomal encapsulation to enhance aqueous solubility .
Bioavailability assessment : - Pharmacokinetic studies : Administer orally and intravenously in rodent models. Calculate absolute bioavailability () .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
Based on structural analogs (e.g., thiazole-benzamide derivatives), potential targets include:
- Kinases : EGFR or VEGFR-2 due to fluorobenzamide’s electron-withdrawing properties .
- DNA repair enzymes : PARP-1, suggested by thiazole’s intercalation potential .
Validation methods : - Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) .
- Surface plasmon resonance (SPR) : Measure binding affinity (K) to recombinant targets .
Advanced: How to optimize reaction yields for large-scale synthesis while minimizing impurities?
Answer:
Process optimization :
- Solvent selection : Replace DCM with THF or EtOAc for greener chemistry.
- Catalysis : Use Pd/C or organocatalysts to reduce side products in coupling steps .
Impurity profiling : - HPLC-MS : Identify byproducts (e.g., unreacted intermediates or oxidation products).
- DoE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to map optimal conditions .
Basic: What analytical techniques are critical for stability studies under varying conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic (acid/base) conditions .
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed amide bonds or oxidized thiazole) .
- Kinetic analysis : Calculate shelf life via Arrhenius equation for accelerated stability data .
Advanced: How to investigate off-target effects in cellular models?
Answer:
- Proteome profiling : Use affinity pull-down assays with biotinylated analogs followed by LC-MS/MS .
- CRISPR screening : Genome-wide knockout libraries to identify synthetic lethal interactions .
- Transcriptomics : RNA-seq to detect pathway dysregulation (e.g., NF-κB or p53) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
